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Compound of Interest

Compound Name: 3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352 Get Quote

CAS Number: 16263-54-0

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties
3,6-Dichlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. The

presence of two chlorine atoms on the benzene ring significantly influences its electronic

properties and potential biological activity. The isoxazole ring, a five-membered heterocycle

containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore found in

numerous biologically active molecules.

Table 1: Physicochemical and Predicted Properties
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Property Value Source

CAS Number 16263-54-0 [1][2]

Molecular Formula C₇H₃Cl₂NO [1][2]

Molecular Weight 188.01 g/mol [1][2]

Appearance Solid -

Predicted Boiling Point 290.1 ± 20.0 °C [1]

Predicted Density 1.522 ± 0.06 g/cm³ [1]

Predicted pKa -6.76 ± 0.30 [1]

Predicted LogP 3.13460 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 0 [1]

Canonical SMILES C1=CC2=C(C=C1Cl)ON=C2Cl [1]

InChI Key
POPXRBHETNDMFP-

UHFFFAOYSA-N
[2]

Synthesis and Experimental Protocols
The synthesis of 3,6-Dichlorobenzo[d]isoxazole can be achieved through the chlorination of

a benzisoxazole precursor. A documented method involves the treatment of 6-chloro-

benzo[d]isoxazol-3-ol.[1]

Synthesis of 3,6-Dichlorobenzo[d]isoxazole from 6-
chloro-benzo[d]isoxazol-3-ol
This synthetic route provides a high yield of the target compound.[1]

Experimental Protocol:
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Starting Material: 6-chloro-benzo[d]isoxazol-3-ol (CAS No. 61977-29-5)

Reagents: A suitable chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).

Solvent: A suitable inert solvent (e.g., toluene, dichloromethane).

Procedure:

To a solution of 6-chloro-benzo[d]isoxazol-3-ol in an appropriate inert solvent, add the

chlorinating agent portion-wise at a controlled temperature.

The reaction mixture is then typically heated under reflux for a specified period to ensure

complete conversion.

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the excess

chlorinating agent and solvent are removed under reduced pressure.

The crude product is then purified, typically by recrystallization or column chromatography,

to yield pure 3,6-Dichlorobenzo[d]isoxazole.

Reported Yield: 79.0%[1]

Reaction

6-chloro-benzo[d]isoxazol-3-ol

3,6-Dichlorobenzo[d]isoxazole

 Chlorination
(Yield: 79.0%)

Chlorinating Agent
(e.g., POCl₃)
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Synthesis of 3,6-Dichlorobenzo[d]isoxazole.

Potential Biological Activities and Drug
Development Context
While specific biological data for 3,6-Dichlorobenzo[d]isoxazole is not extensively

documented in publicly available literature, the broader class of benzisoxazole derivatives is

well-established for a wide range of pharmacological activities.[3][4] The presence of chlorine

atoms on the benzisoxazole scaffold is often associated with enhanced biological potency.

Anticancer Potential
Numerous isoxazole and benzisoxazole derivatives have been investigated for their anticancer

properties.[5][6] The proposed mechanisms often involve the induction of apoptosis and cell

cycle arrest. The substitution pattern on the benzisoxazole ring plays a crucial role in

determining the cytotoxic efficacy and selectivity against different cancer cell lines.

Antimicrobial Activity
The benzisoxazole scaffold is a key component in several antimicrobial agents.[7][8][9]

Halogenated derivatives, in particular, have demonstrated potent activity against various

bacterial and fungal strains. The lipophilicity conferred by the chlorine atoms may facilitate the

penetration of bacterial cell membranes, leading to disruption of essential cellular processes.

Enzyme Inhibition
Benzisoxazole derivatives have been identified as inhibitors of various enzymes, including

histone deacetylases (HDACs).[10][11] HDAC inhibitors are a class of compounds being

investigated for the treatment of cancer and other diseases. The isoxazole moiety can act as a

zinc-binding group, which is crucial for the inhibition of these metalloenzymes.
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Potential Therapeutic Applications

3,6-Dichlorobenzo[d]isoxazole Potential Biological Targets
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 Enzyme Inhibition
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Potential Biological Activities of 3,6-Dichlorobenzo[d]isoxazole.

Experimental Methodologies for Biological
Evaluation
To assess the potential therapeutic applications of 3,6-Dichlorobenzo[d]isoxazole, a series of

standard in vitro and in vivo assays would be required. The following are representative

experimental protocols that could be employed.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which the compound inhibits the growth of

cancer cells by 50% (IC₅₀).

Protocol:

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach

overnight.

Compound Treatment: A stock solution of 3,6-Dichlorobenzo[d]isoxazole in DMSO is

prepared and serially diluted to various concentrations. The cells are then treated with these

concentrations for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated to allow the

formation of formazan crystals by viable cells.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value is determined by plotting a dose-response curve.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound

required to inhibit the visible growth of a microorganism.

Protocol:

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media

to a specific turbidity (e.g., 0.5 McFarland standard).

Compound Dilution: A stock solution of 3,6-Dichlorobenzo[d]isoxazole is serially diluted in

a 96-well microtiter plate containing broth.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.[7][8]
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Workflow for Biological Evaluation.

Conclusion and Future Directions
3,6-Dichlorobenzo[d]isoxazole represents a chemical scaffold with significant potential for

further investigation in drug discovery. Based on the known biological activities of related

benzisoxazole derivatives, this compound warrants screening for anticancer, antimicrobial, and

enzyme inhibitory activities. Future research should focus on the detailed biological evaluation

of 3,6-Dichlorobenzo[d]isoxazole to elucidate its specific molecular targets and mechanisms

of action. Structure-activity relationship (SAR) studies involving modifications of the substitution
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pattern on the benzisoxazole ring could lead to the development of more potent and selective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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